1-(3,5-Dimethylcyclohexyl)ethan-1-one 1-(3,5-Dimethylcyclohexyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1341316-69-5
VCID: VC7033929
InChI: InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3
SMILES: CC1CC(CC(C1)C(=O)C)C
Molecular Formula: C10H18O
Molecular Weight: 154.253

1-(3,5-Dimethylcyclohexyl)ethan-1-one

CAS No.: 1341316-69-5

Cat. No.: VC7033929

Molecular Formula: C10H18O

Molecular Weight: 154.253

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylcyclohexyl)ethan-1-one - 1341316-69-5

Specification

CAS No. 1341316-69-5
Molecular Formula C10H18O
Molecular Weight 154.253
IUPAC Name 1-(3,5-dimethylcyclohexyl)ethanone
Standard InChI InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3
Standard InChI Key BYAGTDRBAUXTFK-UHFFFAOYSA-N
SMILES CC1CC(CC(C1)C(=O)C)C

Introduction

Chemical Identity and Structural Features

The IUPAC name 1-(3,5-dimethylcyclohexyl)ethan-1-one unambiguously defines its structure: a cyclohexane ring with methyl groups at carbons 3 and 5 and a ketone functional group at carbon 1. The compound’s stereochemistry and conformational flexibility arise from the cyclohexane chair structure, where the methyl groups adopt equatorial or axial positions depending on thermodynamic stability.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Registry Number1341316-69-5
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular Weight154.24 g/mol
Purity≥98% (analytical standard)
Storage ConditionsSealed, dry, 2–8°C
MethodYield (%)Key ChallengesReference
Friedel-Crafts Acylation45–60Regioselectivity control
Terpene Cyclization70–80Isomer separation required

Physicochemical Properties

The compound’s lipophilicity, estimated via computational models, suggests a logP value of ~2.8, comparable to its 3,3-dimethyl counterpart . This moderate hydrophobicity implies favorable solubility in organic solvents like dichloromethane or ethyl acetate, aligning with its potential as a reaction intermediate.

Thermal Stability: Cyclohexyl ketones generally exhibit decomposition temperatures above 200°C, making them suitable for high-temperature applications.

Applications in Industry and Research

Perfumery and Fragrance

Acetal derivatives of cyclohexyl ketones are valued in perfumery for their stability and controlled release of volatile aldehydes. For example, 2-(3,3-dimethylcyclohex-1-enyl)-2-methyl-1,3-dioxolane, synthesized from 1-(3,3-dimethylcyclohex-1-enyl)ethan-1-one, exhibits an "animal, amber" olfactory profile . The 3,5-dimethyl variant may offer distinct scent characteristics due to steric and electronic differences.

Pharmaceutical Intermediates

Ketones serve as precursors for amines via reductive amination. The 3,5-dimethyl substitution could enhance metabolic stability in drug candidates by impeding cytochrome P450 oxidation.

ParameterSpecificationSource
GHS PictogramWarning (GHS07)
Hazard StatementsH315, H319, H320
Precautionary MeasuresP264, P280, P305+P351+P338

Comparative Analysis with 3,3-Dimethyl Isomer

The 3,5-dimethyl isomer’s distinct substitution pattern confers unique steric and electronic properties:

Property3,5-Dimethyl Isomer3,3-Dimethyl Isomer
Ring StrainLower (equatorial methyl)Higher (1,3-diaxial strain)
Ketone ReactivityModerately electrophilicHighly electrophilic
Synthetic AccessibilityChallengingWell-established

Future Directions

  • Spectral Characterization: Prioritize NMR and X-ray crystallography studies to resolve structural ambiguities.

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral derivatives for pharmaceutical screening.

  • Application-Specific Formulations: Explore acetalization and Grignard reaction pathways to diversify utility in materials science.

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